2-Bromo-5-(2-fluorophenyl)oxazole
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Overview
Description
2-Bromo-5-(2-fluorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 2-position and a fluorophenyl group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-fluorophenyl)oxazole typically involves the cyclization of β-hydroxy amides. One common method includes the use of reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process . The reaction conditions often require mild temperatures and can be completed efficiently under these conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches. This would include maintaining the appropriate temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-fluorophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in coupling reactions, with conditions varying based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-5-(2-fluorophenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the biological activities of oxazole derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-fluorophenyl)oxazole is not fully elucidated. like other oxazole derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-2-fluorophenyl)oxazole
- 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-Bromo-5-(2-fluorophenyl)oxazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C9H5BrFNO |
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Molecular Weight |
242.04 g/mol |
IUPAC Name |
2-bromo-5-(2-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H |
InChI Key |
AVMLWEWUENXUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)Br)F |
Origin of Product |
United States |
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